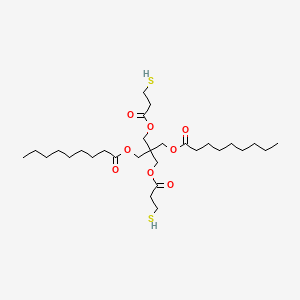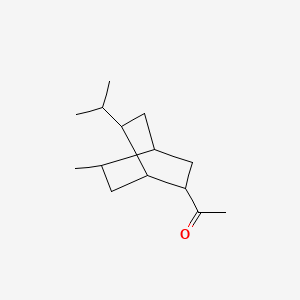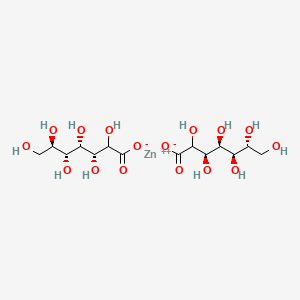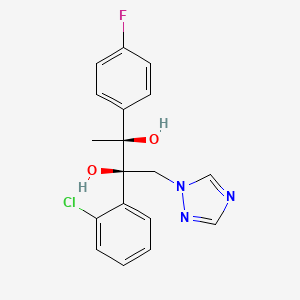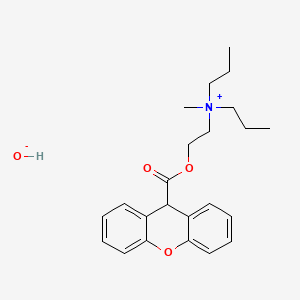
2,9-Dibutyl-2,9-dimethyl-1,10-decanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,9-Dibutyl-2,9-dimethyl-1,10-decanediol is an organic compound with the molecular formula C20H42O2 and a molecular weight of 314.55 g/mol . It is characterized by its two hydroxyl groups located at the 1 and 10 positions of the decane chain, with butyl and methyl groups attached at the 2 and 9 positions, respectively . This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibutyl-2,9-dimethyl-1,10-decanediol typically involves the alkylation of 1,10-decanediol with butyl and methyl groups. This can be achieved through a series of reactions, including:
Alkylation: Using alkyl halides (e.g., butyl bromide and methyl iodide) in the presence of a strong base
Properties
CAS No. |
85018-65-1 |
|---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,9-dibutyl-2,9-dimethyldecane-1,10-diol |
InChI |
InChI=1S/C20H42O2/c1-5-7-13-19(3,17-21)15-11-9-10-12-16-20(4,18-22)14-8-6-2/h21-22H,5-18H2,1-4H3 |
InChI Key |
JSYLPSHHGLVWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCCCCCC(C)(CCCC)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



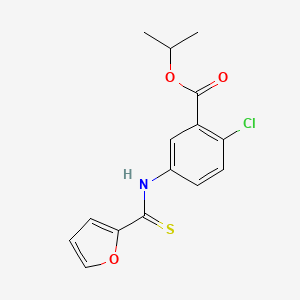

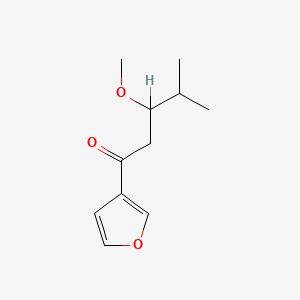

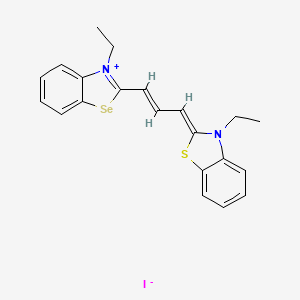

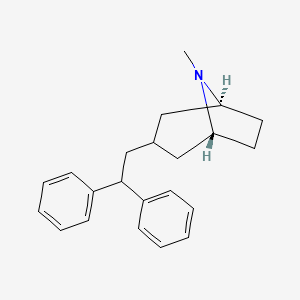
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
